7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Description
7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications
Discovery of c-Src Kinase Inhibitors
A series of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, including variants similar in structure to 7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, were synthesized and evaluated for their ability to inhibit c-Src kinase. These compounds showed potent inhibitory activity, with particular derivatives exhibiting satisfactory central nervous system penetration and reducing infarct volume in vivo in a rat model of acute ischemic stroke. This research highlights the potential of these compounds in the treatment of stroke and possibly other conditions mediated by c-Src kinase (Mukaiyama et al., 2007).
Binding Studies of BDZ Receptor
Research on 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines, which are structurally related to the compound of interest, explored their use as intermediates for synthesizing tricyclic derivatives. These derivatives were investigated for their affinity towards the central benzodiazepine receptor, indicating potential applications in neuroscience and pharmacology. The study provides insights into the structure-affinity relationships of these compounds (Bruni et al., 1993).
Hydrogen-Bonded Structures for Drug Design
The crystal structures of compounds closely related to this compound were studied, revealing hydrogen-bonded chains and frameworks. These structural insights can inform drug design and development by understanding how such compounds might interact with biological targets at the molecular level (Portilla et al., 2006).
Regioselective Synthesis for Medicinal Chemistry
Research into the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including methodologies that could potentially be applied to the synthesis of the compound , opens up new avenues for the development of targeted therapeutic agents. This synthesis approach can lead to a variety of derivatives with potential medicinal properties (Drev et al., 2014).
Development of Antimicrobial and Antifungal Agents
The exploration of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial and antifungal agents underscores the broad spectrum of biological activities these compounds can exhibit. Studies focusing on the antimicrobial efficacy of such derivatives reveal their potential as novel treatments for bacterial and fungal infections (Gein et al., 2009).
Properties
IUPAC Name |
7-(azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-12-21(24-10-6-4-5-7-11-24)25-20(22-15)14-17(23-25)16-8-9-18(26-2)19(13-16)27-3/h8-9,12-14H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDTUMTZCRTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.